Maltodextrin
Overview
Description
Maltodextrin is a polysaccharide that is commonly used as a food additive. It is produced from starch by partial hydrolysis and is usually found as a white hygroscopic spray-dried powder. This compound is easily digestible, being absorbed as rapidly as glucose, and might be either moderately sweet or almost flavorless. It is used in a variety of food products, including soft drinks and candy, and as a thickener or filler in other processed foods .
Mechanism of Action
Target of Action
Alpha-Maltose, also known as Maltodextrin or Maltose, primarily targets the enzyme alpha-amylase . Alpha-amylase is a metalloenzyme that facilitates digestion by breaking down polysaccharides into smaller molecules such as maltose and maltotriose . It contributes to elevated blood glucose levels and postprandial hyperglycemia .
Mode of Action
Alpha-Maltose interacts with alpha-amylase through a process known as hydrolysis . This process involves the cleavage of alpha bonds of large, alpha-linked polysaccharides, such as starch and glycogen, yielding shorter chains thereof, dextrins, and maltose . Alpha-amylase is believed to be an endo-acting amylase which hydrolyzes alpha-(1-4) glycosidic bonds of the starch polymers internally .
Biochemical Pathways
The primary biochemical pathway affected by alpha-Maltose is the starch and glycogen digestion pathway . Alpha-Maltose, through its interaction with alpha-amylase, facilitates the breakdown of these large polysaccharides into smaller, more manageable molecules. This process results in the production of maltose and maltotriose, which can then be further metabolized by the body .
Result of Action
The primary result of alpha-Maltose’s action is the production of maltose and maltotriose from the digestion of starch and glycogen . These smaller molecules can then be further metabolized by the body to produce glucose, which is a vital energy source for cells .
Action Environment
The action of alpha-Maltose is influenced by various environmental factors. For instance, the presence and concentration of alpha-amylase, the enzyme that alpha-Maltose interacts with, can affect the rate at which alpha-Maltose is produced . Additionally, factors such as pH and temperature can influence the activity of alpha-amylase and, consequently, the production of alpha-Maltose .
Biochemical Analysis
Biochemical Properties
Maltodextrin plays a significant role in biochemical reactions. It is extensively used in the food industry, where it is transformed into maltooligosaccharides with maltotetraose as the main product . This process is catalyzed by maltotetraose amylase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, maltotetraose amylase, which interacts with this compound, catalyzes the hydrolysis of amylaceous polysaccharides into maltooligosaccharides . This process involves binding interactions with this compound and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as maltotetraose amylase
Preparation Methods
Synthetic Routes and Reaction Conditions: Maltodextrin is produced by the hydrolysis of starch. The process involves breaking down the starch into smaller polysaccharide fragments using acids or enzymes. The degree of hydrolysis is measured by the dextrose equivalent (DE), which indicates the amount of reducing sugars present. The higher the DE, the shorter the glucose chains.
Industrial Production Methods:
Starch Gelatinization: Starch is mixed with water and heated to break down the intermolecular bonds of starch molecules, allowing the hydrogen bonding sites to engage more water.
Hydrolysis: The gelatinized starch is then subjected to hydrolysis using acids or enzymes such as alpha-amylase. This process breaks down the starch into this compound.
Purification: The hydrolyzed product is filtered and purified to remove any impurities.
Spray Drying: The purified this compound solution is then spray-dried to produce a fine powder.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of oxidizing agents like hydrogen peroxide.
Reduction: Although less common, this compound can be reduced to form polyols under specific conditions.
Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups, often to modify its properties for specific applications.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, often catalyzed by metal ions such as copper(II) ions.
Reducing Agents: Sodium borohydride or other hydride donors.
Substituting Agents: Various chemical reagents depending on the desired substitution, such as acetic anhydride for acetylation.
Major Products:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Polyols.
Substitution Products: Modified maltodextrins with altered functional properties.
Scientific Research Applications
Maltodextrin has a wide range of applications in scientific research:
Chemistry: Used as a carrier for flavors and colors, and as a stabilizer in various chemical formulations.
Biology: Employed in cell culture media as a carbon source and in various biological assays.
Medicine: Utilized in pharmaceuticals as a filler or binder in tablets and capsules.
Industry: Widely used in the food industry as a thickener, filler, and preservative.
Comparison with Similar Compounds
Maltodextrin is often compared with other polysaccharides such as:
Dextrin: Similar to this compound but typically has a higher degree of polymerization and is less sweet.
Corn Syrup Solids: These have a higher dextrose equivalent than this compound, making them sweeter and more soluble.
Cyclodextrin: A cyclic oligosaccharide with different functional properties, often used for encapsulating molecules due to its unique structure .
Uniqueness: this compound’s unique properties, such as its variable dextrose equivalent and its ability to act as a thickener, stabilizer, and carrier, make it highly versatile in various applications. Its rapid digestibility and ability to provide quick energy distinguish it from other polysaccharides .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-ASMJPISFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Record name | maltose | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Maltose | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196313 | |
Record name | alpha-Maltose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Maltose | |
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Record name | Starch, soluble | |
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Record name | Maltodextrin | |
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Record name | Maltodextrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |
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CAS No. |
4482-75-1, 9005-84-9, 9050-36-6, 69-79-4 | |
Record name | α-Maltose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4482-75-1 | |
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Record name | alpha-Maltose | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004482751 | |
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Record name | Starch, soluble | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005849 | |
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Record name | Maltodextrin | |
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Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |
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Record name | Amylodextrin | |
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Record name | alpha-Maltose | |
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Record name | Maltose | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |
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Record name | Maltodextrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.934 | |
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Record name | Amylodextrin | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.703 | |
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Record name | .ALPHA.-MALTOSE | |
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Record name | Maltodextrin | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
240 °C | |
Record name | Maltodextrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the molecular formula and weight of maltodextrin?
A1: this compound, being a mixture of glucose polymers, doesn't have a fixed molecular formula or weight. Its composition can vary depending on the source starch and degree of hydrolysis, expressed as Dextrose Equivalent (DE). Generally, it's represented as [(C6H10O5)nH2O], where 'n' represents the number of glucose units. []
Q2: How does the Dextrose Equivalent (DE) value relate to the properties of this compound?
A2: DE reflects the degree of hydrolysis of starch, influencing this compound's sweetness, viscosity, and molecular weight. Higher DE signifies shorter chains, increased sweetness, and lower viscosity. For instance, a DE 4-7 this compound exhibits higher viscosity than a DE 16.5-19.5 this compound. []
Q3: Are there specific spectroscopic techniques used to analyze this compound?
A3: While spectroscopic data is not extensively discussed in the provided papers, High-Performance Liquid Chromatography (HPLC) is a common technique to analyze the chain length distribution of this compound, revealing the presence of glucose, maltose, oligosaccharides, and dextrins. []
Q4: How does this compound influence the stability of encapsulated compounds?
A4: this compound acts as an effective wall material in encapsulation, protecting sensitive compounds. For example, adding this compound to spray-dried liposomes prevents breakdown during drying and rehydration. [] Similarly, it enhances the storage stability of dried fruit foams by preserving anthocyanins, ascorbic acid, color, and texture. []
Q5: Does the molecular weight of this compound affect its protective ability in encapsulation?
A5: Yes, the molecular weight, reflected in the DE value, influences the pore size of the this compound matrix, impacting oxygen diffusion and oxidation rates. For example, maltodextrins with added mono and disaccharides, resulting in a DE of 25, showed improved encapsulation of β-carotene compared to single maltodextrins with the same DE. []
Q6: How does this compound affect the physical properties of food products?
A6: this compound can modify the texture and mouthfeel of food products. For instance, substituting wheat flour with this compound in ‘Bahulu’ cake resulted in decreased specific volume and increased hardness, springiness, gumminess, and chewiness. []
Q7: How is this compound utilized in the food industry?
A7: this compound finds widespread use in the food industry as a bulking agent, thickener, sweetener, and carrier for flavors and colors. Its ability to improve texture, enhance shelf life, and provide a smooth mouthfeel makes it a versatile food ingredient. [, ]
Q8: Does this compound have any applications outside the food industry?
A8: While primarily used in food, this compound's properties make it suitable for other applications. It can be used as a binder in ceramic processing, enhancing the properties of aqueous alumina suspensions. []
Q9: Are there any reported effects of this compound on athletic performance?
A9: Research suggests that this compound supplementation might enhance athletic performance. For instance, this compound intake before a simulated mountain biking competition led to reduced completion times. In laboratory settings, it increased power output at the ventilatory threshold. []
Q10: Is this compound generally considered safe for consumption?
A10: this compound is generally recognized as safe (GRAS) by the FDA for use in food. Studies on the safety of a this compound-containing beverage showed no adverse effects even with long-term or excessive intake. []
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